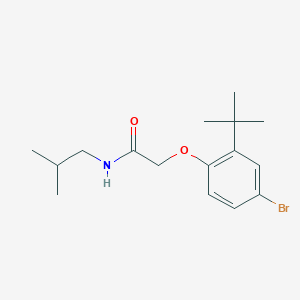

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide

Descripción

Historical Development of Phenoxyacetamide Derivatives

The exploration of phenoxyacetamide derivatives began in the mid-20th century, driven by their structural versatility and pharmacological potential. Early work focused on simple phenoxyacetic acid derivatives, such as the condensation of phenol with chloroacetic acid to form phenoxyacetic acid. By the 1980s, researchers recognized the value of modifying the acetamide side chain to enhance bioactivity. For example, Shaukath et al. (2008) developed para-bromo phenoxy oxazoline derivatives via microwave-assisted synthesis, achieving yields exceeding 80% and demonstrating potent antibacterial properties.

A pivotal advancement occurred in 2014 with the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which exhibited anticancer activity against MCF-7 breast cancer cells (IC~50~ = 8.2 µM). The introduction of halogen substituents, particularly bromine, became a key strategy for optimizing pharmacokinetic profiles. By 2018, anticonvulsant phenoxyacetamides emerged, with one derivative showing an ED~50~ of 12.00 mg/kg in rat models. These milestones underscore the iterative refinement of synthetic methodologies and biological targeting over six decades.

Table 1: Key Milestones in Phenoxyacetamide Derivative Development

Taxonomic Classification within Heterocyclic Compound Research

2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide belongs to three overlapping taxonomic categories:

- Phenoxy Ethers : Characterized by an oxygen-linked aryl group, this scaffold enables π-π stacking interactions with biological targets.

- Acetamide Derivatives : The N-(2-methylpropyl) group confers lipophilicity, enhancing blood-brain barrier permeability.

- Brominated Aromatics : The para-bromo substituent elevates electron-withdrawing effects, modulating receptor binding kinetics.

Structurally, it diverges from classical heterocycles like oxadiazoles or quinolines by prioritizing alkyl branching over ring fusion. This taxonomy positions it as a bridge between small-molecule agonists and larger heterocyclic therapeutics.

Significance in Medicinal Chemistry Literature

Phenoxyacetamides occupy a unique niche due to their dual capacity for target engagement and metabolic stability. The tert-butyl group in this compound sterically shields the acetamide bond from hydrolytic cleavage, extending half-life in vivo. Comparative studies highlight its advantages:

Table 2: Bioactivity Comparison of Selected Phenoxyacetamides

The bromine atom enhances halogen bonding with kinase active sites, as demonstrated in molecular docking studies against cyclooxygenase-2 (COX-2). Such specificity reduces off-target effects compared to non-halogenated analogs.

Propiedades

IUPAC Name |

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO2/c1-11(2)9-18-15(19)10-20-14-7-6-12(17)8-13(14)16(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXYISZBDCJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=C(C=C(C=C1)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide typically involves the following steps:

Bromination: The starting material, 2-tert-butylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 4-position.

Etherification: The brominated product is then reacted with 2-chloroacetamide in the presence of a base, such as potassium carbonate, to form the phenoxyacetamide intermediate.

Amidation: Finally, the intermediate is subjected to amidation with 2-methylpropylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted phenoxyacetamides.

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified oxidation states.

Hydrolysis: Formation of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and tert-butyl groups contribute to its reactivity and binding affinity, while the acetamide moiety facilitates interactions with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparación Con Compuestos Similares

Key Differences :

- Bromine’s higher atomic weight and electronegativity may increase binding affinity to hydrophobic enzyme pockets compared to fluorine .

Pharmacological Activity

Phenoxy acetamides exhibit diverse biological activities:

- Anti-Cancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) show potent activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM) .

- Antimicrobial Activity : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) demonstrates efficacy against gram-positive bacteria .

- β2-Adrenoceptor Agonists: PF-610355 (a sulfonamide-containing acetamide) highlights structural diversity in therapeutic applications .

Comparison with Target Compound :

- The bromo and tert-butyl groups in the target compound may enhance membrane permeability compared to sulfonyl or quinazoline-based derivatives, though this could reduce water solubility.

- Unlike fluoro-substituted analogs (e.g., Compound 30), bromine’s larger size may improve halogen bonding in target interactions .

Physicochemical Properties

Notes:

- The target compound’s tert-butyl group likely increases thermal stability (higher predicted m.p. than Compound 30).

- Bromine’s presence may correlate with slower metabolic degradation compared to fluorine .

Actividad Biológica

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methylpropyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its structural features, including a brominated phenoxy group and an acetamide moiety, suggest significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 332.25 g/mol. The synthesis typically involves several key steps:

- Bromination : 2-tert-butylphenol is brominated to introduce the bromo group at the 4-position.

- Etherification : The brominated product is reacted with 2-chloroacetamide in the presence of a base.

- Amidation : The intermediate undergoes amidation with 2-methylpropylamine to yield the target compound.

These reactions are monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and completion .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, particularly ATP-binding cassette transporters. The presence of the bromine atom may enhance its binding affinity and reactivity, potentially modulating various biological processes .

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 µg/mL |

| Compound B | S. aureus | 50 µg/mL |

| This compound | TBD | TBD |

The exact MIC for this compound remains to be determined through further testing .

Case Studies and Research Findings

Several studies have explored the biological activities of acetamide derivatives, highlighting their potential therapeutic applications:

- Study on Antibacterial Activity : A series of acetamide derivatives were synthesized and tested for antibacterial properties, showing promising results against various bacterial strains .

- Antibiofilm Activity : Compounds with similar structures exhibited significant antibiofilm activity, outperforming standard antibiotics in certain tests .

Q & A

Q. What crystallographic data inform its solid-state properties?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate); solve structure with SHELXL .

- Polymorph screening : Use solvent-drop grinding to identify forms I and II .

- Hirshfeld analysis : Map intermolecular interactions (e.g., C–H···O) for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.